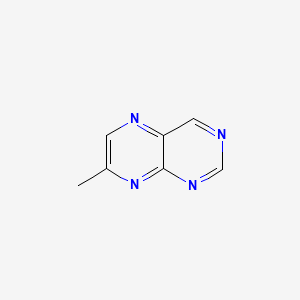

7-Methylpteridine

描述

7-Methylpteridine (CAS RN: 936-40-3) is a methyl-substituted derivative of pteridine, a heterocyclic compound composed of fused pyrimidine and pyrazine rings. This compound has garnered attention due to its biological relevance and unique physicochemical properties.

Synthetic routes to 7-Methylpteridine include the condensation of 2,4,5,6-tetraaminopyrimidine with methylglyoxal under controlled conditions, yielding the compound in high purity . Key physical properties include a melting point of 196.5°C, molecular weight of 146.15 g/mol, and aqueous solubility of 142.9 g/L at 20°C . Spectroscopic characterization reveals ¹³C NMR resonances at 148.4 ppm and 153.0 ppm, corresponding to carbons in the pteridine ring .

Structure

3D Structure

属性

CAS 编号 |

936-40-3 |

|---|---|

分子式 |

C7H6N4 |

分子量 |

146.15 g/mol |

IUPAC 名称 |

7-methylpteridine |

InChI |

InChI=1S/C7H6N4/c1-5-2-9-6-3-8-4-10-7(6)11-5/h2-4H,1H3 |

InChI 键 |

KOCYTWBTXZOUFS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C2C=NC=NC2=N1 |

产品来源 |

United States |

准备方法

Alkaline Hydrolysis of Diamino Precursors

A primary method for synthesizing 7-methylpteridine derivatives involves the alkaline hydrolysis of 2,4-diamino-7-methylpteridine. This approach, detailed in patent US2525150A, utilizes barium hydroxide or ammonium hydroxide under controlled conditions to yield hydroxylated derivatives.

Procedure :

- Reaction Setup : A mixture of 2,4-diamino-7-methylpteridine (5 parts) and barium hydroxide (200 parts) in water (2,000 parts) is heated on a steam bath for three hours.

- Workup : The insoluble byproducts are removed via filtration, and the filtrate is acidified to pH 3.5–4.0 using hydrochloric acid.

- Isolation : The precipitated product, 2-amino-1-hydroxy-7-methylpteridine, is collected via centrifugation, washed, and dried.

This method highlights the lability of the pteridine ring under basic conditions, favoring hydroxylation at the 1-position. While the patent focuses on derivatives, the starting material (2,4-diamino-7-methylpteridine) implies prior synthesis of the 7-methylpteridine core structure, likely via cyclocondensation of pyrimidine precursors.

Ammonolytic Demethylation

Alternative routes involve ammonolytic cleavage of methyl groups. For instance, treating 2,4-diamino-7-methylpteridine with concentrated ammonium hydroxide under reflux yields 2-amino-4-hydroxy-7-methylpteridine. Repeated treatments with fresh ammonium hydroxide enhance conversion efficiency, suggesting stepwise deamination and hydroxylation.

Comparative Analysis of Preparation Methods

Advantages and Limitations :

- Chemical Synthesis : Offers precise control over functional groups but requires harsh conditions (strong bases, high temperatures) and generates hydroxylated derivatives rather than the parent compound.

- Biosynthesis : Enzymatic specificity ensures high regioselectivity but is limited to biological systems and requires complex purification from cellular extracts.

Structural and Mechanistic Insights

Reaction Mechanisms

- Alkaline Hydrolysis : The reaction proceeds via nucleophilic attack by hydroxide ions at the electron-deficient 1-position of the pteridine ring, followed by aromatization upon acidification.

- Methylation in Biosynthesis : SAM-dependent methyltransferases catalyze the transfer of a methyl group to the N-7 position of the dihydropterin intermediate, which is subsequently oxidized.

化学反应分析

Types of Reactions: 7-Methylpteridine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions often involve hydriodic acid.

Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydriodic acid in glacial acetic acid is frequently used.

Substitution: Aliphatic amines and aqueous alkali are typical reagents.

Major Products:

Oxidation: Oxidized derivatives of 7-Methylpteridine.

Reduction: Reduced forms of the compound.

Substitution: Various substituted pteridines, depending on the nucleophile used.

科学研究应用

7-Methylpteridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 7-Methylpteridine involves its interaction with specific molecular targets and pathways. In methanogenic bacteria, it plays a role in the metabolic processes that lead to methane production. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various fluorescence-based applications .

相似化合物的比较

Key Observations :

- Melting Point : The 7-methyl derivative exhibits a significantly higher melting point (196.5°C ) compared to 2-Methylpteridine (140°C ), indicating stronger intermolecular forces in the solid state due to favorable ring packing or hydrogen bonding .

- Solubility : 7-Methylpteridine’s high aqueous solubility (142.9 g/L ) suggests polar interactions, likely influenced by the electron-rich pteridine core and methyl group positioning .

Reactivity and Functional Behavior

Reaction with Nucleophiles

- 7-Methylpteridine : Reacts with amines to form 3,7-dihydro-7-(7-methylpteridin-4-ylmethylene)pteridine via self-condensation, highlighting its propensity for nucleophilic attack at the C4 position .

- 6,7-Dimethylpteridine: Reacts with hydroxylamine to yield 3-hydroxyiminomethylamino-5,6-dimethylpyrazine-2-carbaldehyde oxime, demonstrating steric and electronic modulation due to dual methyl groups .

- 2,6,7-Trimethylpteridine: Forms 2-(1-methoxyimino)ethylamino-3-methoxyiminomethyl-5,6-dimethylpyrazine with methoxyamine, underscoring the influence of additional methyl groups on reaction pathways .

Spectral Distinctions

- 13C NMR : 7-Methylpteridine’s C4 resonance at 164.1 ppm (observed via irradiation experiments) differs from pyrimidine analogs, where C2 typically resonates at higher fields than C4 .

- Fluorescence: The blue fluorescence of 7-Methylpteridine in methanogens is absent in 2-Methylpteridine, suggesting structural specificity for optical properties .

生物活性

7-Methylpteridine, a nitrogen-containing heterocyclic compound, is part of the pteridine family and has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of 7-methylpteridine, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

7-Methylpteridine is characterized by the following molecular formula: . Its structure includes a methyl group at the 7-position and is significant in various biochemical pathways, particularly in the synthesis of riboflavin (vitamin B2) and other essential biomolecules. The compound's unique methylation pattern and dual carbonyl functionalities contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 164.16 g/mol |

| Structure | Heterocyclic compound |

1. Enzyme Inhibition

Research indicates that 7-methylpteridine acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR), which are critical in cancer metabolism and treatment strategies.

- Case Study : A study by Marques et al. synthesized novel pteridine-sulfonamide conjugates that demonstrated significant inhibition of CAs and DHFRs, with some compounds showing half-maximal inhibitory concentrations (IC50) as low as 4.5 nM against tumor cell lines .

2. Antimicrobial Activity

7-Methylpteridine has shown promise in antimicrobial applications. Its role as a precursor to riboflavin suggests potential in developing treatments for infectious diseases.

- Research Finding : In vitro studies have demonstrated that derivatives of 7-methylpteridine exhibit varying degrees of antibacterial activity against common pathogens, potentially paving the way for new antibiotic formulations .

3. Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology.

- Research Insight : Studies have indicated that derivatives of pteridines can inhibit cell proliferation in various cancer cell lines, including prostate carcinoma and adenocarcinomic human alveolar basal epithelial cells .

The biological activity of 7-methylpteridine can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound interferes with key metabolic pathways by inhibiting enzymes critical for nucleic acid synthesis.

- Reactive Oxygen Species Modulation : Some studies suggest that it may modulate oxidative stress responses within cells, contributing to its anticancer activity.

Synthesis and Derivatives

The synthesis of 7-methylpteridine can be achieved through various chemical reactions, including methylation processes and condensation reactions involving pteridine precursors.

| Derivative | Structural Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichloro-7-methylpteridine | Contains two chlorine substituents | Enhanced anticancer activity |

| 1-Methylpteridine | Methyl group at position 1 only | Different biological properties |

| 6-Methylpyrimidine | Lacks pteridine component | Varying reactivity profile |

常见问题

Q. How should conflicting solubility data for 7-Methylpteridine in non-aqueous solvents be addressed?

Q. What metadata is essential for sharing 7-Methylpteridine bioassay datasets?

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。